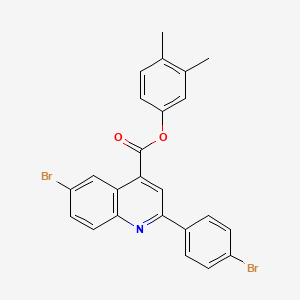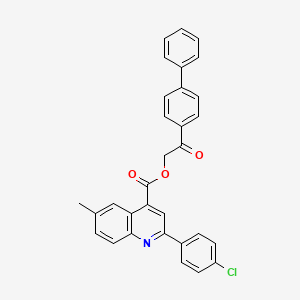
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and quinoline intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the quinoline moiety can be prepared via a Skraup synthesis. The final esterification step involves the reaction of the quinoline carboxylic acid with the biphenyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the coupling reactions and continuous flow systems for the esterification step to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the biphenyl and quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like chlorine gas for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and halogenated biphenyl-quinoline compounds
科学的研究の応用
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression .
類似化合物との比較
Similar Compounds
4-Phenylbenzophenones: These compounds share a similar biphenyl structure but differ in their functional groups and overall structure.
N-[1,1’-BIPHENYL]-2-YL-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound has a similar biphenyl and chlorophenyl structure but includes a triazole moiety.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-CHLOROPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a biphenyl group, a quinoline moiety, and a carboxylate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C31H22ClNO3 |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22ClNO3/c1-20-7-16-28-26(17-20)27(18-29(33-28)23-12-14-25(32)15-13-23)31(35)36-19-30(34)24-10-8-22(9-11-24)21-5-3-2-4-6-21/h2-18H,19H2,1H3 |
InChIキー |
LBSYMGDYCVGTTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
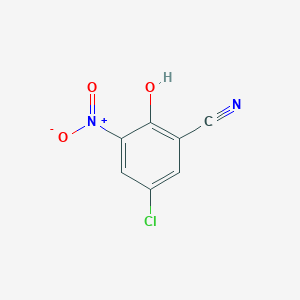
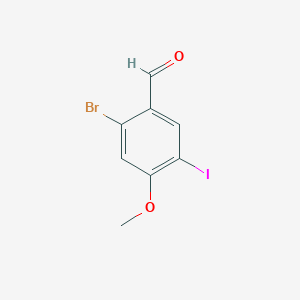
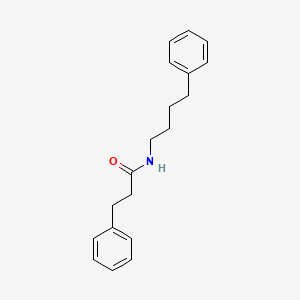
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)


![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)

